2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide
Description
2-({2-Benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic small molecule featuring a fused imidazoquinazolinone core substituted with a benzyl group at position 2 and a sulfanyl-acetamide moiety at position 5. The N-(3,5-dimethoxyphenyl) substituent on the acetamide group distinguishes it from structurally related compounds.
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-34-19-13-18(14-20(15-19)35-2)28-24(32)16-36-27-30-22-11-7-6-10-21(22)25-29-23(26(33)31(25)27)12-17-8-4-3-5-9-17/h3-11,13-15,23H,12,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXWPSTWWXJXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the oxo group would yield hydroxyl derivatives .
Scientific Research Applications
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Aromatic Substituents
- 3,5-Dimethoxyphenyl (Target Compound) : The electron-donating methoxy groups may enhance interactions with hydrophobic enzyme pockets or act as hydrogen bond acceptors. Similar dimethoxy-substituted compounds exhibit antioxidant properties due to radical scavenging .
- 4-Fluorobenzyl (Analog ) : Fluorine’s electronegativity increases metabolic stability and lipophilicity, improving bioavailability. Fluorinated analogs often show enhanced antimicrobial activity .
Heterocyclic Core Modifications
- Imidazoquinazolinone vs. Pyrazolo-benzothiazine cores (e.g., ) with sulfone groups may confer anti-inflammatory effects via redox modulation .
Pharmacokinetic and Physicochemical Properties
While experimental data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility: The sulfanylacetamide moiety may improve aqueous solubility relative to non-polar derivatives .
Biological Activity
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound belonging to the imidazoquinazoline class. Its unique structure features an imidazo[1,2-c]quinazoline core, a benzyl group, and a dimethoxyphenylacetamide moiety. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
| Molecular Formula | C27H24N4O4S |
| Molecular Weight | 484.56 g/mol |
| CAS Number | 1053084-76-6 |
The compound's structure includes various functional groups that contribute to its biological activity and pharmacological potential.
Anticancer Activity
Recent studies have indicated that compounds within the imidazoquinazoline class exhibit promising anticancer properties. For instance, derivatives similar to 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide have shown significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the cytotoxicity of this compound on human breast cancer cell lines (MCF-7). The results demonstrated an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics such as doxorubicin.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens.
Research Findings:
In vitro assays revealed that 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide has inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound.
Experimental Evidence:
In animal models of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.
The biological activities of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide are hypothesized to involve:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Modulation of Immune Response: The anti-inflammatory effects may arise from its ability to modulate cytokine production and immune cell activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
